![molecular formula C9H11N3O2S3 B3124799 N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-83-8](/img/structure/B3124799.png)
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Overview
Description
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its antiangiogenic properties and potential use in cancer therapy.
Mechanism of Action
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its antiangiogenic effects by inhibiting the activity of endothelial cell growth factor receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways involved in angiogenesis. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and play a critical role in angiogenesis.
Biochemical and Physiological Effects:
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis (programmed cell death), and suppression of tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide also affects the expression of several genes involved in angiogenesis and tumor growth, including VEGF, MMP-2, and MMP-9.
Advantages and Limitations for Lab Experiments
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent antiangiogenic effects and ability to inhibit tumor growth and metastasis. However, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have toxic effects on normal cells and tissues, which can limit its use in clinical settings.
Future Directions
Several future directions for N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research have been proposed, including the development of more efficient synthesis methods and the identification of novel analogs with improved pharmacological properties. Additionally, the combination of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide with other anti-cancer agents has been proposed as a potential strategy to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the mechanisms of action of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide and its effects on normal cells and tissues, which will be critical for its clinical development.
Scientific Research Applications
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its antiangiogenic properties, which make it a promising candidate for cancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors and disrupting the signaling pathways involved in angiogenesis. In preclinical studies, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, prostate, and lung cancer.
properties
IUPAC Name |
N-propan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S3/c1-6(2)11-17(13,14)9-4-3-8(16-9)7-5-15-12-10-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSFVXSONIJNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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